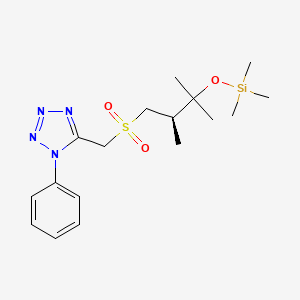
5-(2R,3-Dimethyl-3-trimethylsilanyloxy-butane-1-sulfonylmethyl)-1-phenyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2R,3-Dimethyl-3-trimethylsilanyloxy-butane-1-sulfonylmethyl)-1-phenyl-1H-tetrazole is a useful research compound. Its molecular formula is C17H28N4O3SSi and its molecular weight is 396.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial and antiviral properties. The incorporation of a sulfonylmethyl group and a trimethylsilanyloxy moiety enhances its chemical stability and solubility, potentially influencing its bioactivity.
Molecular Formula
- Molecular Formula: C₁₄H₁₉N₅O₃S
- Molecular Weight: 319.39 g/mol
Antiviral Activity
Research indicates that tetrazole derivatives exhibit significant antiviral properties. A study focusing on tetrazole compounds demonstrated their efficacy against various viral strains, particularly HIV-1. The mechanism of action is believed to involve the inhibition of viral entry into host cells by targeting specific proteins involved in the viral fusion process.
Antimicrobial Properties
The compound has also shown promising results in antimicrobial assays. In vitro studies reported that derivatives of tetrazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group is thought to enhance the interaction with bacterial cell walls, leading to increased permeability and subsequent cell lysis.
Case Studies
- HIV-1 Inhibition : A series of tetrazole derivatives were synthesized and evaluated for their ability to inhibit HIV-1 replication in MT-2 cells. Among these, compounds similar to 5-(2R,3-Dimethyl-3-trimethylsilanyloxy-butane-1-sulfonylmethyl)-1-phenyl-1H-tetrazole exhibited IC50 values in the low micromolar range, indicating potent antiviral activity .
- Bacterial Resistance : In a comparative study on antimicrobial efficacy, this compound was tested against resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load when treated with the compound, suggesting potential use as an antibiotic agent .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Target | Results | Reference |
|---|---|---|---|
| Antiviral | HIV-1 | IC50 = 4.4 μM | |
| Antimicrobial | Staphylococcus aureus | Significant growth inhibition | |
| Antimicrobial | E. coli | MIC = 32 μg/mL |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Viral Fusion : By interfering with the gp41 protein in HIV, preventing viral entry into host cells.
- Cell Membrane Disruption : The sulfonyl group enhances permeability in bacterial membranes, leading to cell death.
Properties
Molecular Formula |
C17H28N4O3SSi |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
[(3R)-2,3-dimethyl-4-[(1-phenyltetrazol-5-yl)methylsulfonyl]butan-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C17H28N4O3SSi/c1-14(17(2,3)24-26(4,5)6)12-25(22,23)13-16-18-19-20-21(16)15-10-8-7-9-11-15/h7-11,14H,12-13H2,1-6H3/t14-/m0/s1 |
InChI Key |
STGSZSRXTNKWBF-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](CS(=O)(=O)CC1=NN=NN1C2=CC=CC=C2)C(C)(C)O[Si](C)(C)C |
Canonical SMILES |
CC(CS(=O)(=O)CC1=NN=NN1C2=CC=CC=C2)C(C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















